Hydroxy-o-tolyl-acetic acid

Regioisomer differentiation Physicochemical property prediction Procurement specification

Hydroxy-o-tolyl-acetic acid (syn. 2-methylmandelic acid, 2-hydroxy-2-(2-methylphenyl)acetic acid; CAS 85589-35-1, PubChem CID is a chiral aromatic α-hydroxy acid of formula C₉H₁₀O₃ and molecular weight 166.17 g·mol⁻¹.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 85589-35-1
Cat. No. B3158144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-o-tolyl-acetic acid
CAS85589-35-1
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C(=O)O)O
InChIInChI=1S/C9H10O3/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)
InChIKeyLVHVBUDHMBQPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-o-tolyl-acetic acid (CAS 85589-35-1) – Core Identity and Procurement-Relevant Profile


Hydroxy-o-tolyl-acetic acid (syn. 2-methylmandelic acid, 2-hydroxy-2-(2-methylphenyl)acetic acid; CAS 85589-35-1, PubChem CID 12717596) is a chiral aromatic α-hydroxy acid of formula C₉H₁₀O₃ and molecular weight 166.17 g·mol⁻¹ . The compound possesses a stereogenic center at the α-carbon bearing both a hydroxyl and a carboxylic acid group, with the methyl substituent in the ortho position on the phenyl ring. This ortho-methyl substitution creates a sterically and electronically distinct environment compared to both unsubstituted mandelic acid and its meta- or para-methyl regioisomers, with implications for H-bond donor/acceptor profiles, crystal packing, and recognition by chiral selectors . The compound is commercially supplied as a racemic mixture, typically at ≥95–97% purity, as a solid with a predicted melting point of 97.24 °C and a predicted boiling point of ~337.3 °C at 760 mmHg .

Why Generic Substitution of Hydroxy-o-tolyl-acetic Acid with Other Mandelic Acid Analogs Fails


Substituted mandelic acids exhibit pronounced structural sensitivity in both physical properties and biological recognition. The ortho-methyl group in 2-methylmandelic acid imposes steric hindrance directly adjacent to the chiral α-hydroxy acid motif, altering the conformational landscape, hydrogen-bonding networks, and solid-state packing relative to the unsubstituted, meta-methyl, para-methyl, or halogenated analogs [1]. Predictive modeling indicates that hydroxy-p-tolyl-acetic acid (CAS 18584-20-8, the para-methyl regioisomer) exhibits a substantially higher melting point (145–146 °C vs. 97.24 °C predicted for the ortho isomer) and a different density (1.264 g/cm³ vs. ~1.3 g/cm³), reflecting fundamentally different intermolecular interactions . Furthermore, GHS classification data for 2-methylmandelic acid identifies it as a Category 2B eye irritant and Category 3 respiratory irritant , a risk profile that may differ from other mandelic acid derivatives and that directly affects handling protocols, storage requirements, and institutional safety review for procurement. These structural, physicochemical, and toxicological differences mean that substituting analogs without experimental validation risks altered reactivity, compromised chiral selectivity, and unanticipated safety incidents.

Quantitative Differentiation Evidence for Hydroxy-o-tolyl-acetic acid – Comparator-Based Selection Guide


Predicted Physicochemical Benchmarks: Ortho- vs. Para-Methyl Regioisomer Comparison

Predictive modeling reveals that the ortho-methyl substitution in hydroxy-o-tolyl-acetic acid (CAS 85589-35-1) results in a melting point depression of approximately 48 °C relative to its para-methyl regioisomer, hydroxy-p-tolyl-acetic acid (CAS 18584-20-8). The predicted melting point of the ortho isomer is 97.24 °C versus 145–146 °C (experimental) for the para isomer . Predicted density values diverge as well: ~1.3 g/cm³ (ortho) versus 1.264±0.06 g/cm³ (para) . These differences reflect distinct crystal packing forces driven by the steric influence of the ortho-methyl group and are predictive of differential solubility, formulation behavior, and solid-state stability.

Regioisomer differentiation Physicochemical property prediction Procurement specification

GHS Hazard Profile Differentiation: 2-Methylmandelic Acid vs. Unsubstituted Mandelic Acid

The GHS classification for 2-methylmandelic acid (CAS 85589-35-1) identifies it as a Category 2B eye irritant (H320) and a Category 3 respiratory irritant (H335), with additional skin irritation (H315) noted by Fluorochem . This irritation profile differs from unsubstituted mandelic acid (CAS 90-64-2), for which standardized GHS classifications for eye and respiratory irritation are frequently absent or classified differently across supplier SDS documents. The presence of the ortho-methyl group likely modulates the compound's irritancy potential, making its hazard classification a compound-specific safety parameter that must be verified rather than assumed from class-level generalizations.

Safety assessment GHS classification Handling protocols

Chiral Solvating Agent Utility: 2-Methylmandelic Acid Esters in Absolute Configuration Assignment

O-Substituted mandelic acids, including O-methylmandelic acid esters, are established NMR chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs) for the direct determination of enantiomeric composition of chiral amines and alcohols [1][2]. While O-methylmandelic acid (α-methoxyphenylacetic acid) is the most broadly employed member of this class, its ortho-methyl analog (derived from hydroxy-o-tolyl-acetic acid) offers a structurally distinct chiral anisotropic environment. Literature demonstrates that mandelic acid O-derivatives and analogs with aryl substituent variation provide tuneable NMR shift dispersion for specific substrate classes, and the ortho-methyl derivative is commercially available as a single (R)-enantiomer (CAS 51359-72-9), enabling its use as an enantiopure chiral probe . This positions 2-methylmandelic acid as a procurement-relevant alternative when standard O-methylmandelic acid esters fail to provide sufficient signal separation for sterically demanding or ortho-substituted analytes.

Chiral solvating agent Enantiomeric excess determination NMR spectroscopy

Unique Chiral Topology: Ortho-Methyl Proximity to the Stereogenic Center

The ortho-methyl group in hydroxy-o-tolyl-acetic acid is positioned in direct spatial proximity to the α-hydroxy acid stereogenic center, creating a steric environment fundamentally different from meta- or para-methyl mandelic acid analogs. In the meta-methyl analog (3-methylmandelic acid), the methyl group is electronically coupled through the ring but spatially distant from the chiral center; in the para-methyl analog, the substituent is electronically and spatially remote from the stereogenic center. Only the ortho isomer enforces direct steric interaction between the aromatic substituent and the reacting α-carbon . This topological feature is predicted to influence enantioselectivity in both enzymatic resolutions and chiral auxiliary applications. The (R)-enantiomer (CAS 51359-72-9) is specifically available as a single isomer, enabling its use in asymmetric synthesis where the ortho-methyl group may enhance facial selectivity in reactions at the α-carbon or improve diastereomeric excess in chiral derivatization protocols .

Asymmetric synthesis Chiral auxiliary design Steric differentiation

Hydroxy-o-tolyl-acetic acid – Evidence-Supported Research and Industrial Application Scenarios


Regioisomer-Dependent Crystallization and Solid-State Formulation Studies

The ~48 °C melting point difference between hydroxy-o-tolyl-acetic acid (predicted 97.24 °C) and hydroxy-p-tolyl-acetic acid (experimental 145–146 °C) makes the ortho isomer the preferred candidate for low-temperature melt formulations, co-crystal screening requiring lower processing temperatures, or studies investigating the effect of ortho-substitution on crystal packing thermodynamics. Researchers developing amorphous solid dispersions or eutectic mixtures where thermal stability of the mandelic acid component is a limiting factor should prioritize the ortho-methyl derivative over the para-methyl analog.

Chiral Solvating Agent Method Development for Congested Substrates

When establishing 1H NMR protocols for enantiomeric excess determination of sterically hindered amines or alcohols, procurement of enantiopure (R)-2-hydroxy-2-(o-tolyl)acetic acid (CAS 51359-72-9) provides a structurally differentiated chiral anisotropic environment compared to the more commonly employed O-methylmandelic acid. This scenario applies in analytical method development laboratories where the standard CSA fails to baseline-resolve enantiomeric signals for ortho-substituted or sterically demanding analyte classes [1].

Safety-Critical Procurement Requiring Compound-Specific Hazard Documentation

Institutional procurement policies increasingly require compound-specific GHS classification for safety review. Hydroxy-o-tolyl-acetic acid carries documented H320 (Category 2B eye irritation) and H335 (Category 3 respiratory irritation) classifications , which are not uniformly reported for all mandelic acid analogs. Laboratories operating under ISO 45001 or equivalent occupational health and safety management systems must procure the specific compound with documented hazard data rather than assuming class-level safety profiles.

Asymmetric Synthesis and Chiral Auxiliary Scaffold Exploration

Research groups investigating structure-selectivity relationships in chiral auxiliary design should specifically procure hydroxy-o-tolyl-acetic acid rather than generic mandelic acid. The ortho-methyl group creates a unique steric environment adjacent to the stereogenic α-carbon , a topological feature not available from meta-methyl, para-methyl, or halogenated mandelic acid regioisomers. This scenario is supported by the commercial availability of the enantiopure (R)-form, enabling direct incorporation into asymmetric synthetic pathways without additional resolution steps.

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